Cas no 343604-31-9 (5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde)
5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde
- 5-(4-TRIFLUOROMETHYL-PHENYL)-THIOPHENE-2-CARBALDEHYDE
- 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
- CS-0215650
- DTXSID00405455
- AB00768743-01
- 5-[4-(TRIFLUOROMETHYL)PHENYL]-2-THIOPHENECARBALDEHYDE
- SCHEMBL2241857
- EN300-27047
- G28068
- A822192
- 5-[4-(trifluoromethyl)phenyl]-2-thiophene carbaldehyde
- 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxaldehyde
- FS-6515
- A1-35608
- Z235344743
- 343604-31-9
- AKOS001368776
- AB24087
- 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carboxaldehyde
- 5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde
-
- MDL: MFCD06410193
- Inchi: 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
- InChI Key: HUULOHHLGLJHED-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 256.01701
- Monoisotopic Mass: 256.01697050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- PSA: 17.07
5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032252-250mg |
5-(4-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde |
343604-31-9 | 95% | 250mg |
£152.00 | 2022-03-01 | |
| Fluorochem | 032252-1g |
5-(4-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde |
343604-31-9 | 95% | 1g |
£234.00 | 2022-03-01 | |
| Alichem | A169005637-1g |
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde |
343604-31-9 | 95% | 1g |
$505.00 | 2023-09-02 | |
| Matrix Scientific | 229219-5g |
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde, 95.00 |
343604-31-9 | 5g |
$1650.00 | 2023-09-05 | ||
| Chemenu | CM199325-1g |
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxaldehyde |
343604-31-9 | 95% | 1g |
$580 | 2021-08-05 | |
| TRC | T901325-25mg |
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
343604-31-9 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901325-50mg |
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
343604-31-9 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T901325-250mg |
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
343604-31-9 | 250mg |
$ 295.00 | 2022-06-02 | ||
| Chemenu | CM199325-1g |
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxaldehyde |
343604-31-9 | 95% | 1g |
$580 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286320-50mg |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
343604-31-9 | 95+% | 50mg |
¥1238.00 | 2024-05-17 |
5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde Suppliers
5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde
5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde (CAS No. 343604-31-9)
5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde, also known by its CAS registry number 343604-31-9, is a highly specialized organic compound that has garnered significant attention in the fields of heterocyclic chemistry, materials science, and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which are well-known for their unique electronic properties and structural versatility. The presence of the trifluoromethyl group (-CF₃) at the para position of the phenyl ring introduces additional functionality, making this compound a valuable building block in modern synthetic chemistry.
The molecular structure of 5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde consists of a thiophene ring fused with a benzene ring, where the aldehyde group (-CHO) is located at the 2-position of the thiophene. The trifluoromethyl substituent at the 4-position of the phenyl ring imparts significant electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it particularly useful in applications where precise control over electronic interactions is critical, such as in organic electronics and catalytic processes.
In recent years, researchers have explored the potential of thiophene derivatives like this compound in various advanced materials. For instance, studies have shown that incorporating such molecules into polymer blends can enhance their thermal stability and mechanical properties. Additionally, the aldehyde group present in this compound allows for further functionalization through various condensation reactions, such as those involving amines or alcohols, opening up avenues for creating more complex molecular architectures.
The synthesis of 5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde typically involves multi-step organic reactions, often starting from readily available starting materials like o-xylene or other aromatic precursors. The introduction of the thiophene ring is often achieved through cyclization reactions, while the trifluoromethyl group can be introduced via electrophilic substitution or other fluorination techniques. Recent advancements in catalytic methods have made these syntheses more efficient and environmentally friendly, aligning with current trends toward sustainable chemistry.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, its unique electronic properties make it a potential candidate for drug design, particularly in targeting specific receptors or enzymes. In the realm of organic electronics strong>, it has been investigated as a component in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices due to its ability to modulate charge transport properties.
The study of such compounds also extends into environmental science, where their role in degradation processes and their interaction with pollutants are being explored. For example, recent research has highlighted their potential as catalysts in breaking down persistent organic pollutants (POPs), offering a green chemistry approach to environmental remediation.
In conclusion, < strong >5-4-(Trifluoromethyl)phenylthiophene-2-carbaldehyde (CAS No. 343604-31-9) strong > stands as a testament to the ingenuity and precision of modern synthetic chemistry. Its versatile structure and functional groups make it a valuable asset across multiple disciplines, driving innovation in materials science, pharmaceuticals, and environmental technology. As research continues to uncover new applications and synthesis methods for this compound, its significance in both academic and industrial settings is likely to grow further.
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